![molecular formula C30H22N2 B11045913 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11045913.png)
1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole
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Overview
Description
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is known for its unique structure, which includes a fused azepine ring, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which, after several steps, forms the desired azepinoindole
Chemical Reactions Analysis
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biologically active compound with various therapeutic properties.
Medicine: Research is ongoing to investigate its potential use in treating diseases, including cancer and microbial infections.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biological activities through its indole moiety .
Comparison with Similar Compounds
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties. The uniqueness of this compound lies in its fused azepine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H22N2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-methyl-2,10,12-triphenyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C30H22N2/c1-32-27-19-11-18-25-29(27)28(30(32)23-16-9-4-10-17-23)24(21-12-5-2-6-13-21)20-26(31-25)22-14-7-3-8-15-22/h2-20H,1H3 |
InChI Key |
XKQLUGFNZRMEHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C1C4=CC=CC=C4)C(=CC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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